2-{[(4-Fluorophenyl)(phenyl)methyl](methyl)amino}acetic acid hydrochloride
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Overview
Description
2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorophenyl, phenyl, and methyl groups attached to an aminoacetic acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzyl chloride with benzylamine to form an intermediate, which is then reacted with methylamine and chloroacetic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylacetic acid
- 4-Fluorophenylacetic acid
- Phenylacetic acid
Uniqueness
2-{(4-Fluorophenyl)(phenyl)methylamino}acetic acid hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.
Properties
Molecular Formula |
C16H17ClFNO2 |
---|---|
Molecular Weight |
309.76 g/mol |
IUPAC Name |
2-[[(4-fluorophenyl)-phenylmethyl]-methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C16H16FNO2.ClH/c1-18(11-15(19)20)16(12-5-3-2-4-6-12)13-7-9-14(17)10-8-13;/h2-10,16H,11H2,1H3,(H,19,20);1H |
InChI Key |
LSZOCGWKAAHLKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(C1=CC=CC=C1)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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